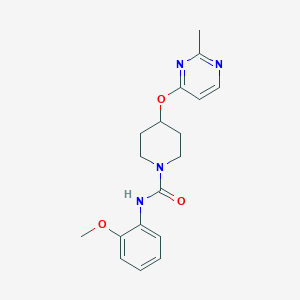![molecular formula C18H19NO B2745830 N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide CAS No. 2411307-24-7](/img/structure/B2745830.png)
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide, also known as MPEP, is a chemical compound that belongs to the class of phenylalkylamines. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide acts as a selective antagonist of mGluR5 by binding to its allosteric site, thereby reducing its activity. This leads to a decrease in glutamate release and subsequent downstream signaling, resulting in a reduction of synaptic plasticity and excitability.
Biochemical and Physiological Effects
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models. Additionally, N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide has been shown to have neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in scientific research is its selectivity and specificity for mGluR5. This allows for the investigation of the specific role of mGluR5 in various physiological and pathological processes. However, one of the limitations of using N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in scientific research. One potential direction is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as schizophrenia and anxiety disorders. Additionally, the development of more selective and potent mGluR5 antagonists may provide new insights into the role of mGluR5 in various physiological and pathological processes. Finally, the use of N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in combination with other pharmacological agents may provide synergistic effects and improve its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide involves the reaction of N-methyl-2-hydroxyethylamine with 1-(4-bromophenyl)-1-phenylethene, followed by the addition of propionyl chloride. The resulting product is then purified by column chromatography to obtain N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in high purity.
Applications De Recherche Scientifique
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide has been widely used as a pharmacological tool in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory, as well as to have potential therapeutic effects in various neurological disorders, such as Fragile X syndrome, Parkinson's disease, and addiction.
Propriétés
IUPAC Name |
N-methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-4-18(20)19(3)14(2)15-10-12-17(13-11-15)16-8-6-5-7-9-16/h4-14H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBCNMWFYNEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![4-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-5-carboxamide](/img/structure/B2745751.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2745752.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)
![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)
![Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2745760.png)
![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2745762.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-phenylurea](/img/structure/B2745769.png)
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745770.png)